2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine
Description
2-(4-Chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound featuring a perimidine core fused with a naphthalene system and substituted with a 4-chloro-3-nitrophenyl group. These compounds are synthesized via condensation of 1,8-diaminonaphthalene with aldehydes/ketones, a method widely employed for perimidines (e.g., ). Substituents on the phenyl ring significantly influence their chemical, electronic, and biological properties, making comparative analysis critical for understanding structure-activity relationships.
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-12-8-7-11(9-15(12)21(22)23)17-19-13-5-1-3-10-4-2-6-14(20-17)16(10)13/h1-9,17,19-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPAWQQYFSBQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 4-chloro-3-nitroaniline with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 4-chloro-3-nitroaniline with an aldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the desired perimidine derivative. The reaction is usually carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation Reactions: The perimidine core can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Major Products
Substitution: Formation of substituted perimidine derivatives with various functional groups.
Reduction: Conversion of the nitro group to an amino group, yielding 2-(4-amino-3-chlorophenyl)-2,3-dihydro-1H-per
Biological Activity
2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This compound features a perimidine core, which is characterized by a bicyclic structure containing nitrogen atoms, along with a 4-chloro-3-nitrophenyl substituent that enhances its chemical properties and biological interactions.
Physical Properties
- Molecular Weight: 323.75 g/mol
- Melting Point: Not specified in available literature
- Solubility: Soluble in organic solvents such as DMF and DMSO
Cytotoxicity and Antiproliferative Effects
In studies involving derivatives of perimidines, compounds have demonstrated significant antiproliferative activities against various cancer cell lines, including HeLa cells. For instance, modified perimidines exhibited IC values ranging from 0.17 to 2.69 µM, indicating their potential as anticancer agents.
The mechanism by which perimidine derivatives exert their biological effects often involves:
- Inhibition of Tubulin Assembly: Some derivatives disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.
- Reactive Oxygen Species (ROS) Induction: Certain compounds increase ROS levels in cells, triggering apoptosis pathways.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial properties of various perimidine derivatives, including those similar to this compound. The results indicated:
- Strong Activity Against Gram-positive Bacteria: Compounds showed significant inhibition against S. aureus with MIC values as low as 0.005 mg/mL.
- Variable Activity Against Gram-negative Bacteria: E. coli exhibited higher resistance compared to Gram-positive strains.
Study on Anticancer Activity
Another study focused on the antiproliferative effects of related perimidine compounds on cancer cell lines:
- Cell Lines Tested: HeLa, MCF-7
- Findings: Compounds demonstrated IC values ranging from 0.5 to 5 µM, with notable pro-apoptotic effects observed via flow cytometry analysis.
Comparison with Similar Compounds
Structural and Substituent Effects
The substituent on the phenyl ring determines molecular geometry, intermolecular interactions, and reactivity. Key analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance electrophilicity and may reduce thermal stability compared to electron-donating groups (e.g., -CH₃, -OCH₃) .
- Bulky substituents (e.g., methoxy, bromo) influence crystal packing by steric hindrance, as seen in the hydrogen-bonded chains of 2-(1H-imidazol-2-yl) derivatives .
Spectroscopic Properties
Spectroscopic data (NMR, IR) highlight substituent-driven variations:
Key Observations :
Thermal and Crystallographic Behavior
Thermal stability and crystal packing are influenced by substituents:
Key Observations :
Electronic and Computational Insights
DFT studies reveal substituent effects on electronic properties:
| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Reference |
|---|---|---|---|
| Target Compound | Predicted: ~4.5 | High (~6–8) | - |
| TDHP (p-Tolyl) | 3.8 | 4.2 | |
| 2-(Thiophen-2-yl) derivative | 4.1 | 5.5 |
Key Observations :
Key Observations :
- Nitro groups may enhance antimicrobial activity due to electrophilic reactivity .
Q & A
Basic: What are the optimal synthetic routes for 2-(4-chloro-3-nitrophenyl)-2,3-dihydro-1H-perimidine, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, such as condensation or cyclization, using precursors like substituted nitroanilines and chlorinated aromatic aldehydes. Key steps include:
- Temperature control : Maintain reflux conditions (e.g., in ethanol or DMF) to ensure complete cyclization .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing intermediates .
- Statistical optimization : Employ factorial design to test variables (temperature, catalyst loading, stoichiometry) and identify critical parameters via ANOVA .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the aromatic proton environment and dihydro-perimidine backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and nitro/chloro substituents .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity and detects byproducts using a C18 column and acetonitrile/water gradient .
Advanced: How can computational chemistry be integrated with experimental data to predict and validate reaction pathways for this compound?
Methodological Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates, as demonstrated by ICReDD’s workflow .
- Feedback loops : Use experimental kinetic data to refine computational models, improving accuracy for nitro-group reactivity and steric effects .
- Machine learning : Train algorithms on published reaction datasets to predict optimal catalysts or solvents for novel derivatives .
Advanced: How should researchers address contradictions in catalytic activity data across different studies involving this compound?
Methodological Answer:
- Controlled replication : Standardize reaction conditions (e.g., solvent purity, humidity) to isolate variables causing discrepancies .
- Meta-analysis : Use Bayesian statistics to weight data quality from conflicting studies, prioritizing results with rigorous experimental design .
- In situ characterization : Employ techniques like IR spectroscopy to monitor intermediate formation and identify side reactions under varying conditions .
Advanced: What methodologies are recommended for assessing the compound's stability under various environmental conditions (pH, temperature, light)?
Methodological Answer:
- Accelerated stability testing : Expose the compound to extreme conditions (e.g., 40°C/75% RH for thermal stability) and monitor degradation via HPLC .
- Surface adsorption studies : Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with silica or polymer surfaces, which may alter stability .
- Photodegradation assays : Conduct UV-Vis spectroscopy under controlled light exposure to quantify nitro-group decomposition pathways .
Advanced: What advanced statistical methods are appropriate for analyzing structure-activity relationships in derivatives of this compound?
Methodological Answer:
- Multivariate analysis : Apply partial least squares regression (PLS-R) to correlate substituent electronic effects (Hammett constants) with biological activity .
- QSAR modeling : Use 3D molecular descriptors (e.g., CoMFA) to predict binding affinity variations in derivatives with modified chloro-nitrophenyl groups .
- Response surface methodology (RSM) : Optimize synthetic yields and bioactivity simultaneously using central composite design .
Advanced: How can interdisciplinary approaches from chemical engineering enhance the scalability of synthesis methods while maintaining reaction specificity?
Methodological Answer:
- Reactor design : Implement continuous-flow systems to improve heat/mass transfer, reducing side reactions during scale-up .
- Membrane separation : Integrate nanofiltration to purify intermediates in real-time, minimizing yield loss .
- Process simulation : Use Aspen Plus® to model solvent recovery and energy efficiency, ensuring economic feasibility for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
